molecular formula C25H17ClN4OS B11964057 3-chloro-N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-1-benzothiophene-2-carbohydrazide

3-chloro-N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-1-benzothiophene-2-carbohydrazide

Cat. No.: B11964057
M. Wt: 456.9 g/mol
InChI Key: BWRHYQLMBIGMQB-JFLMPSFJSA-N
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Description

3-CL-N’-((1,3-DI-PH-1H-PYRAZOL-4-YL)METHYLENE)-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of benzothiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CL-N’-((1,3-DI-PH-1H-PYRAZOL-4-YL)METHYLENE)-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE typically involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 3-chloro-1-benzothiophene-2-carbohydrazide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor for various functionalized derivatives that can be used in different chemical reactions.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is explored for its therapeutic potential. It may act as an inhibitor of specific enzymes or receptors, offering potential treatments for various diseases.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-CL-N’-((1,3-DI-PH-1H-PYRAZOL-4-YL)METHYLENE)-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may inhibit or activate these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene Derivatives: Compounds with similar structures and biological activities.

    Pyrazole Derivatives: Compounds that share the pyrazole moiety and exhibit similar chemical properties.

Uniqueness

The uniqueness of 3-CL-N’-((1,3-DI-PH-1H-PYRAZOL-4-YL)METHYLENE)-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C25H17ClN4OS

Molecular Weight

456.9 g/mol

IUPAC Name

3-chloro-N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C25H17ClN4OS/c26-22-20-13-7-8-14-21(20)32-24(22)25(31)28-27-15-18-16-30(19-11-5-2-6-12-19)29-23(18)17-9-3-1-4-10-17/h1-16H,(H,28,31)/b27-15+

InChI Key

BWRHYQLMBIGMQB-JFLMPSFJSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)C3=C(C4=CC=CC=C4S3)Cl)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C3=C(C4=CC=CC=C4S3)Cl)C5=CC=CC=C5

Origin of Product

United States

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